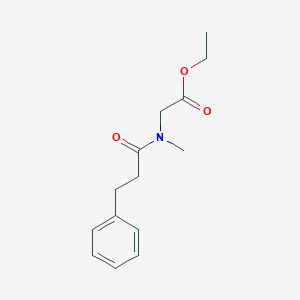![molecular formula C14H21NO4S B13857389 6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol This compound is known for its unique structure, which includes a benzoxazolone core with ethyl and ethylsulfonylpropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone typically involves the following steps:
Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through a cyclization reaction involving an appropriate ortho-aminophenol and a carboxylic acid derivative.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Ethylsulfonylpropyl Group: The ethylsulfonylpropyl group can be attached through a nucleophilic substitution reaction using an appropriate sulfonyl chloride and a propylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to exert its biological effects.
Altering Cellular Pathways: Affecting cellular signaling pathways to induce desired biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-6-[2-(methylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone
- 2-Ethyl-6-[2-(propylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone
Uniqueness
2-Ethyl-6-[2-(ethylsulfonyl)propyl]-6,7-dihydro-4(5H)-benzoxazolone is unique due to its specific ethylsulfonylpropyl substituent, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
2-ethyl-6-(2-ethylsulfonylpropyl)-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C14H21NO4S/c1-4-13-15-14-11(16)7-10(8-12(14)19-13)6-9(3)20(17,18)5-2/h9-10H,4-8H2,1-3H3 |
InChI Key |
LUZIJNAGJGNDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)CC(CC2=O)CC(C)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
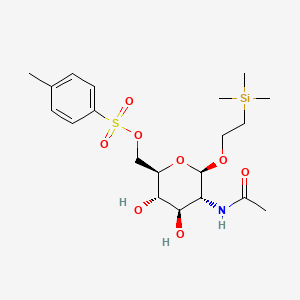

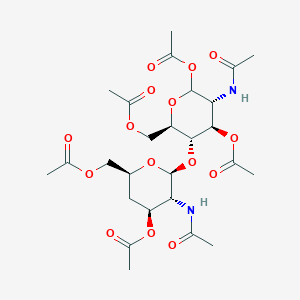
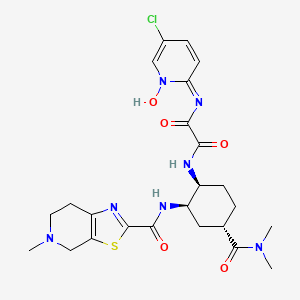
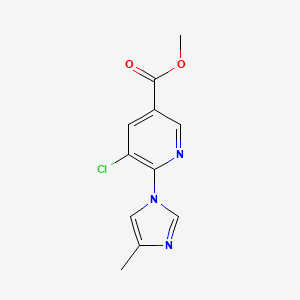
![2-[[4-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13857350.png)
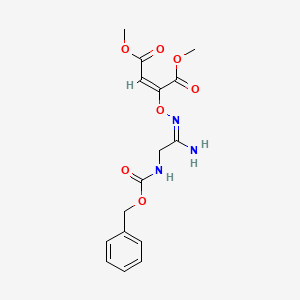
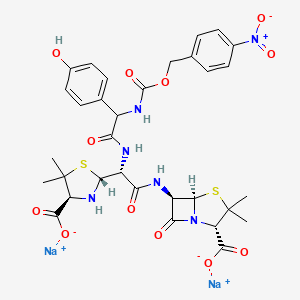
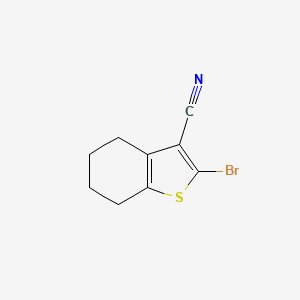
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)

